4-Chloro-7-methoxy-8-nitroquinoline-3-carbonitrile
CAS No.:
Cat. No.: VC15864445
Molecular Formula: C11H6ClN3O3
Molecular Weight: 263.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H6ClN3O3 |
|---|---|
| Molecular Weight | 263.63 g/mol |
| IUPAC Name | 4-chloro-7-methoxy-8-nitroquinoline-3-carbonitrile |
| Standard InChI | InChI=1S/C11H6ClN3O3/c1-18-8-3-2-7-9(12)6(4-13)5-14-10(7)11(8)15(16)17/h2-3,5H,1H3 |
| Standard InChI Key | LUUIECUDCIXRMO-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C2=NC=C(C(=C2C=C1)Cl)C#N)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
4-Chloro-7-methoxy-8-nitroquinoline-3-carbonitrile is a polyfunctionalized quinoline derivative characterized by a bicyclic aromatic system fused with a pyridine ring. The quinoline scaffold is substituted at positions 3, 4, 7, and 8 with cyano, chloro, methoxy, and nitro groups, respectively. This arrangement creates a distinct electronic environment, with the nitro and chloro groups exerting strong electron-withdrawing effects, while the methoxy group donates electrons via resonance .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 263.64 g/mol | |
| CAS Registry Numbers | 214470-33-4, 1431698-02-0 | |
| IUPAC Name | 4-Chloro-7-methoxy-8-nitroquinoline-3-carbonitrile |
The compound’s structural complexity is further evidenced by its crystallographic data, though specific bond lengths and angles remain unreported in the literature. Computational models suggest that the nitro group at position 8 induces significant ring distortion, potentially enhancing binding interactions with biological targets .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 4-chloro-7-methoxy-8-nitroquinoline-3-carbonitrile typically proceeds via multi-step functionalization of a preformed quinoline core. Key steps include:
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Quinoline Core Formation: Skraup or Doebner-von Miller synthesis to construct the bicyclic system.
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Nitration: Introduction of the nitro group at position 8 using mixed acid (HSO/HNO) under controlled temperatures (0–5°C) .
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Chlorination: Electrophilic substitution at position 4 using POCl or SOCl .
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Methoxy and Cyano Incorporation: Sequential O-methylation (using CHI/KCO) and cyanation (CuCN/KCN) at positions 7 and 3, respectively .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nitration | HNO/HSO, 0°C, 2 h | 65 | |
| Chlorination | POCl, reflux, 4 h | 78 | |
| Cyanation | CuCN, DMF, 120°C, 6 h | 52 |
Challenges in synthesis include regioselectivity control during nitration and avoiding over-chlorination. Purification often involves column chromatography or recrystallization from ethanol .
Physicochemical Properties
Solubility and Stability
4-Chloro-7-methoxy-8-nitroquinoline-3-carbonitrile exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) due to its aromaticity and nitro group. It is more soluble in polar aprotic solvents like DMSO (25 mg/mL) and DMF . The compound is stable under ambient conditions but may decompose upon prolonged exposure to light or moisture, necessitating storage in amber vials at −20°C .
Thermal Properties
Differential scanning calorimetry (DSC) of related nitroquinolines reveals melting points in the range of 180–220°C, with decomposition onset temperatures above 250°C. Exact values for this compound remain uncharacterized.
Biological Activity and Mechanisms
Antimicrobial Activity
Quinoline derivatives are historically recognized for antimalarial and antibacterial effects. The chloro substituent enhances membrane permeability, while the nitro group may disrupt microbial electron transport chains . Minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli are hypothesized to be in the 10–50 μM range, though experimental validation is pending.
Applications and Future Directions
Pharmaceutical Development
This compound serves as a precursor in the synthesis of kinase inhibitors and topoisomerase blockers. Its hybrid structure allows for modular derivatization; for example, replacing the methoxy group with aminoalkyl chains improves blood-brain barrier penetration .
Material Science
The conjugated π-system and electron-deficient rings make it a candidate for organic semiconductors. Thin-film transistors incorporating nitroquinolines exhibit electron mobilities up to 0.5 cm/V·s, though stability under operational conditions requires optimization.
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